molecular formula C4H4ClNOS B1278984 (4-Chlorothiazol-5-yl)methanol CAS No. 1025936-09-7

(4-Chlorothiazol-5-yl)methanol

Cat. No.: B1278984
CAS No.: 1025936-09-7
M. Wt: 149.6 g/mol
InChI Key: WDLVJAZZCVERQM-UHFFFAOYSA-N
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Description

(4-Chlorothiazol-5-yl)methanol, more commonly known as CTM, is an organic compound that is widely used in laboratories for a variety of scientific experiments. CTM has been studied extensively for its potential applications in a range of fields, including biochemical and physiological research. In

Scientific Research Applications

Reactivity Studies

  • Reactivity with Nucleophiles : The reactivity of 4- and 5-X-substituted 2-chlorothiazoles, including compounds related to (4-Chlorothiazol-5-yl)methanol, with nucleophiles such as benzenethiolate ion in methanol has been kinetically studied, revealing insights into the aza-activation in 2-chlorothiazole. This aza-activation is significantly reduced compared to that in 6-membered cyclic aromatic derivatives (Bosco, Forlani, Liturri, Riccio, & Todesco, 1971).

  • Methoxy-Dehalogenation Reactivity : The reactivity in methanol of methoxide ion with various halogenated compounds, including 4-chloro- and 5-chloro-benzofurazan and benzothiadiazole derivatives, was examined. This study provides valuable insights into the reactivity of halogenated compounds, which could be relevant for understanding the behavior of this compound in similar conditions (Monte, Sandri, Nunno, Florio, & Todesco, 1971).

  • Antihypertensive Drug Characterization : A related compound, 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-bi­phenyl-4-yl­methyl]-1H-imidazole-5-methanol, was characterized, providing insights into the structure and stabilization of these types of compounds, which can be useful for understanding related structures like this compound (Tessler & Goldberg, 2004).

Synthesis and Antiviral Activity

  • Synthesis of Derivatives : A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid demonstrates the potential antiviral activities of such compounds. This information could be extrapolated to the synthesis and potential applications of this compound derivatives (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Spectroscopic and Computational Studies

  • Molecular Aggregation Studies : Spectroscopic studies of compounds similar to this compound reveal insights into molecular aggregation in organic solvents, which can be crucial for understanding the solubility and reaction dynamics of this compound (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

  • Density Functional Theory (DFT) Studies : DFT studies on compounds like (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone provide valuable information on the structural optimization and bonding features of related thiazole compounds. These insights are essential for the computational modeling and understanding of this compound (Shahana & Yardily, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

(4-chloro-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLVJAZZCVERQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440962
Record name (4-chloro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025936-09-7
Record name (4-chloro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-1,3-thiazol-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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